N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide
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Overview
Description
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring, a hydrazide group, and two 4-methylphenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide typically involves the reaction of 2-hydroxy-2,2-bis(4-methylphenyl)acetic acid with hydrazine hydrate, followed by condensation with furfural. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The completion of the reaction can be monitored using thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The furan ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Amines with reduced hydrazide groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The furan ring and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-furylmethylene)-2-(4-methylphenoxy)acetohydrazide
- N’-(2-furylmethylene)-2-(4-propylphenoxy)acetohydrazide
- N’-(2-furylmethylene)-2-(4-methoxyphenyl)acetohydrazide
Uniqueness
N’-(2-furylmethylene)-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide group, coupled with the furan and phenyl rings, makes it a versatile compound for various applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20N2O3/c1-15-5-9-17(10-6-15)21(25,18-11-7-16(2)8-12-18)20(24)23-22-14-19-4-3-13-26-19/h3-14,25H,1-2H3,(H,23,24)/b22-14+ |
InChI Key |
KMYCMQJJHPETIQ-HYARGMPZSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN=CC3=CC=CO3)O |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N/N=C/C3=CC=CO3)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN=CC3=CC=CO3)O |
Origin of Product |
United States |
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